4-benzyl-N-[(9-ethyl-9H-carbazol-3-yl)methylene]-1-piperazinamine
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Description
4-benzyl-N-[(9-ethyl-9H-carbazol-3-yl)methylene]-1-piperazinamine is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. This compound is a piperazine derivative that has shown promising results in various preclinical studies.
Scientific Research Applications
Synthesis and Characterization
Crystal Structure Analysis : The crystal structure of a related piperazine derivative, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, was analyzed, showcasing the conformation of molecules in the asymmetric unit and the chair conformation of the piperazine ring, which is essential for understanding the molecular geometry and potential reactivity of similar compounds (Faizi, Ahmad, & Golenya, 2016).
Novel Syntheses of Derivatives : Research on the synthesis and characterization of novel carbazole derivatives reveals the potential for antimicrobial and anticancer activities, indicating the versatility of piperazine-linked structures in pharmaceutical applications (Sharma, Kumar, & Pathak, 2014).
Biological Evaluation
Antimicrobial and Antifungal Activities : A variety of synthesized compounds, including those with piperazine and carbazole structures, have demonstrated significant antimicrobial and antifungal activities, suggesting their potential use in combating infectious diseases (Abbavaram & Reddyvari, 2013).
Anticancer Potential : Specific piperazine derivatives have been synthesized and screened for their antibacterial activities against significant pathogens, showing promising results that could lead to new treatments for cancer (Desai & Chikhalia, 2005).
Molecular Interaction Studies
- Binding Characteristics with Proteins : Investigations into the binding characteristics of piperazine derivatives with proteins like bovine serum albumin provide insights into the pharmacokinetic mechanisms of potential drugs, highlighting the importance of understanding molecular interactions for drug development (Karthikeyan et al., 2015).
properties
IUPAC Name |
(E)-N-(4-benzylpiperazin-1-yl)-1-(9-ethylcarbazol-3-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4/c1-2-30-25-11-7-6-10-23(25)24-18-22(12-13-26(24)30)19-27-29-16-14-28(15-17-29)20-21-8-4-3-5-9-21/h3-13,18-19H,2,14-17,20H2,1H3/b27-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIJLCOLERMIJI-ZXVVBBHZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NN3CCN(CC3)CC4=CC=CC=C4)C5=CC=CC=C51 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=N/N3CCN(CC3)CC4=CC=CC=C4)C5=CC=CC=C51 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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